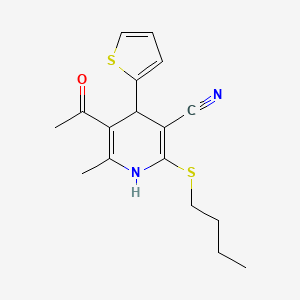

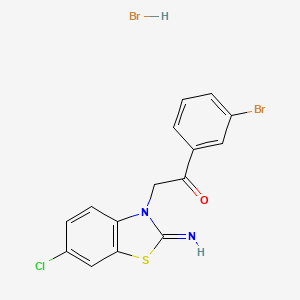

![molecular formula C16H11FN2OS B3881657 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881657.png)

2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

Übersicht

Beschreibung

“2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole” is a derivative of benzothiazole, a class of bicyclic heterocyclic compounds . Benzothiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole”, involves the fusion of a thiazole ring with a benzene ring . The specific synthesis process of this compound is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of “2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole” is characterized by the fusion of a thiazole ring with a benzene ring, forming the benzothiazole nucleus . The compound also features a fluorophenyl group and a methoxy group attached to the imidazo and benzothiazole rings, respectively .

Wissenschaftliche Forschungsanwendungen

Radiosensitizers and Anticarcinogenic Compound

The compound has been reported to be an effective radiosensitizer and anticarcinogenic compound . It has shown considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line . The presence of sulfonamide in combination with methoxy substitution has been found to enhance DNA fragmentation, thereby acting as an effective derivative for Hepatocellular carcinoma .

Anticancer Drug Development

The compound has been used in the development of new anticancer drugs . It has been found to be effective in combating target cancer due to its ability to overcome multidrug resistance and adverse drug reactions .

Radiotherapy

The compound has been used in radiotherapy, one of the most advanced and highly evolved areas in anticancer therapy . It works by directing high energy ionizing radiation towards cancer cells, thereby causing genetic changes triggering cell death .

Inhibitor of Main Protease of SARS-CoV-2

The compound has been evaluated as a potential inhibitor of the main protease of SARS-CoV-2 . It has shown inhibitory activity with IC 50 within the range of 0.01–34.4 μΜ .

Antiviral Activity

The compound has shown potential antiviral activity to inhibit the main protease of SARS-CoV-2 . This sheds light on the chemical structure of the thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives as potential candidates for COVID-19 therapeutics .

Anti-inflammatory and Analgesic Activities

The compound has shown anti-inflammatory and analgesic activities . It has been compared with indomethacin and celecoxib .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA repair and cell death . By inhibiting DNA repair mechanisms and inducing the generation of free radicals, the compound disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

Its considerable in vitro anticancer activity suggests that it has favorable bioavailability .

Result of Action

The compound exhibits considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .

Action Environment

The action, efficacy, and stability of 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can reduce the effectiveness of radiation therapy . The compound can overcome this by acting as a radiosensitizer .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATYEYNWLFPVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-7-methoxyimidazo[2,1-b]benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

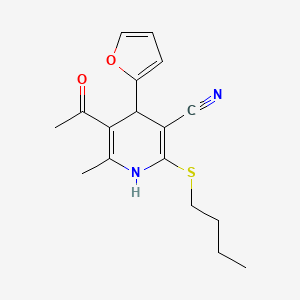

![2-{[5-acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B3881576.png)

![5-acetyl-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881581.png)

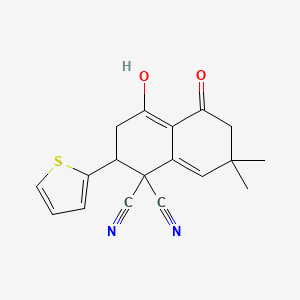

![5-acetyl-3-amino-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3881584.png)

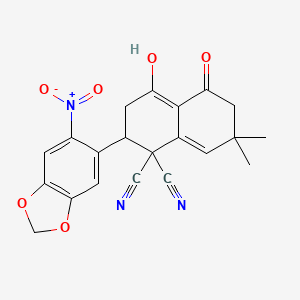

![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(1H-indol-3-yl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881592.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidinamine](/img/structure/B3881613.png)

![3-({[1-(1-adamantyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3881641.png)

![7-chloro-2-(4-ethylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881645.png)

![2-(3-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881649.png)

![4-{[3-(ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3881664.png)